molecular formula C13H16N2O3 B2873608 methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448054-41-8

methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2873608
CAS No.: 1448054-41-8
M. Wt: 248.282
InChI Key: BBRRKQQJCHIWQR-UHFFFAOYSA-N
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Description

Methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative characterized by a methyl ester group at position 2 and an acetamido (-NHCOCH₃) substituent at position 5. This structural motif places it within a class of compounds frequently explored for pharmaceutical applications due to the bioactivity associated with the isoquinoline core.

Properties

IUPAC Name

methyl 7-acetamido-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)14-12-4-3-10-5-6-15(13(17)18-2)8-11(10)7-12/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRRKQQJCHIWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of the Acetamido Group: The acetamido group can be introduced via acylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.

    Esterification: The carboxylate ester group can be formed by esterification of the carboxylic acid using methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, analgesic, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations at Position 7

  • Methyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (hypothetical analog): Replacing acetamido with an acetyl (-COCH₃) group eliminates the NH moiety, reducing hydrogen-bonding capacity. This substitution could lower solubility in polar solvents compared to the acetamido derivative .
  • Such differences may affect pharmacokinetic properties .
  • The acetamido group, being electron-withdrawing, would direct opposite regioselectivity .

Ester Group Modifications

  • Ethyl 1-cyano-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (6e): Replacing the methyl ester with ethyl marginally increases lipophilicity (logP +0.5), while the cyano (-CN) group at position 1 introduces nitrile-related reactivity (e.g., nucleophilic addition). Yield for this compound is 82%, suggesting favorable synthetic efficiency compared to methyl ester analogs .
  • Phenyl 1-cyano-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (6f): The bulky phenyl ester may hinder crystallization (evidenced by its "white foam" morphology ), whereas methyl esters typically exhibit better crystallinity.

Physicochemical and Analytical Data Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Substituent (Position 7) Ester Group Yield (%) Physical State Notable Analytical Data (HRMS/NMR)
Methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate -NHCOCH₃ Methyl N/A Not reported Expected: NH stretch ~3300 cm⁻¹ (IR)
Ethyl 1-cyano-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (6e) -OCH₃ (6,7) Ethyl 82 Colorless oil ¹H-NMR: δ 1.35 (t, J=7.1 Hz, CH₂CH₃)
tert-Butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate -OH tert-Butyl N/A Solid HRMS: m/z 249.31 (M+H)
6,7-Dimethoxy-2-tosyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (6h) -OCH₃ (6,7) Tosyl 59 Colorless oil ¹³C-NMR: δ 21.6 (CH₃ tosyl)

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